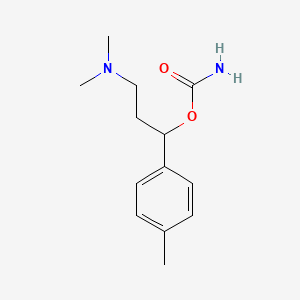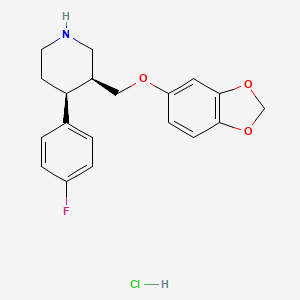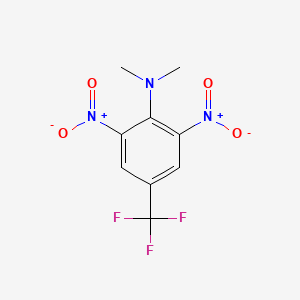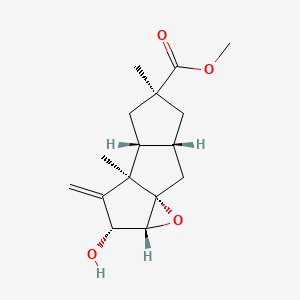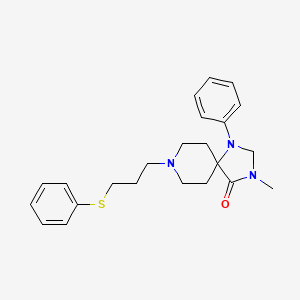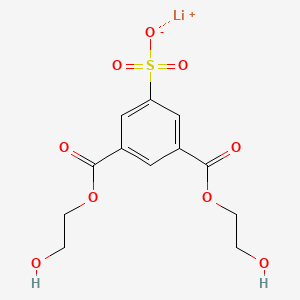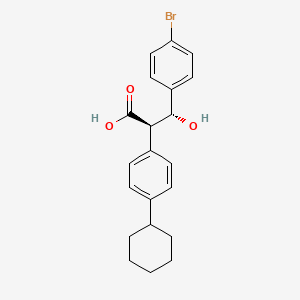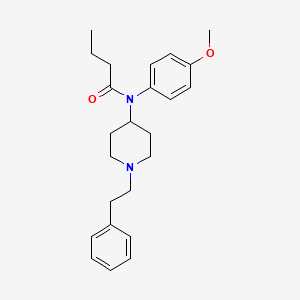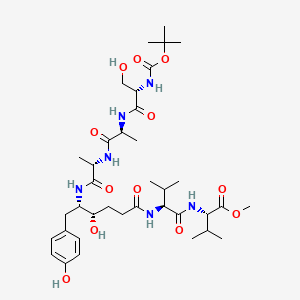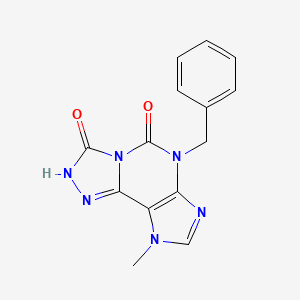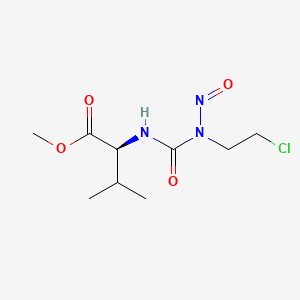
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a chloroethyl group, a nitrosocarbamoyl moiety, and a valine methyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester typically involves the reaction of valine methyl ester with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester involves its interaction with specific molecular targets. The compound is believed to exert its effects by alkylating DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester: Similar in structure but with leucine instead of valine.
N-((2-Chloroethyl)Nitrosocarbamoyl)-L- Methionine Methyl Ester: Contains methionine instead of valine.
N-[(2-Chloroethyl)nitrosocarbamoyl]-L-serine methyl ester: Contains serine instead of valine.
Uniqueness
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94790-30-4 |
|---|---|
Formule moléculaire |
C9H16ClN3O4 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4/c1-6(2)7(8(14)17-3)11-9(15)13(12-16)5-4-10/h6-7H,4-5H2,1-3H3,(H,11,15)/t7-/m0/s1 |
Clé InChI |
ZQLJHLWKLMTODY-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



